molecular formula C16H18ClN3O3S B2626444 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034472-50-7

4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2626444
CAS No.: 2034472-50-7
M. Wt: 367.85
InChI Key: GZQFFCPBCJDFLX-UHFFFAOYSA-N
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Description

4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a 4-chlorobenzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.

  • Introduction of the 4-Chlorobenzylsulfonyl Group: : The piperidine intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-chlorobenzyl group. This is followed by sulfonylation using reagents like sulfonyl chlorides under basic conditions.

  • Attachment to the Pyrimidine Ring: : The final step involves the coupling of the functionalized piperidine with a pyrimidine derivative. This can be achieved through nucleophilic substitution reactions where the piperidine acts as a nucleophile attacking a halogenated pyrimidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyrimidine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic agent targeting specific receptors or enzymes involved in disease pathways.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the chlorine atom, which may affect its binding affinity and specificity.

    4-((1-((4-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Substitution of the chlorine with a methyl group, potentially altering its pharmacokinetic properties.

    4-((1-((4-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Fluorine substitution, which can influence its metabolic stability and bioavailability.

Uniqueness

The presence of the 4-chlorobenzylsulfonyl group in 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine imparts unique electronic and steric properties, potentially enhancing its interaction with specific biological targets compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-14-5-3-13(4-6-14)11-24(21,22)20-9-1-2-15(10-20)23-16-7-8-18-12-19-16/h3-8,12,15H,1-2,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFFCPBCJDFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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